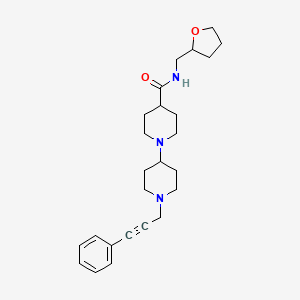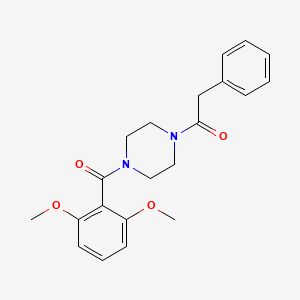![molecular formula C17H18ClN3O2 B6062918 N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide](/img/structure/B6062918.png)
N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide, also known as CPP-ACP, is a synthetic peptide with potential applications in the field of dentistry. CPP-ACP is a combination of two peptides, casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP), which have been shown to have beneficial effects on dental health.
Mécanisme D'action
The mechanism of action of N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide is based on its ability to bind to tooth enamel and form a protective layer over the surface. This layer helps to prevent demineralization of the enamel by acids produced by bacteria in the mouth. N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide also releases calcium and phosphate ions, which can be used to remineralize damaged enamel. In addition, N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide has been shown to inhibit the growth of bacteria in the mouth, which can help to prevent dental caries and other oral infections.
Biochemical and Physiological Effects
N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide has been shown to have a range of biochemical and physiological effects on the teeth and oral tissues. It has been shown to increase the concentration of calcium and phosphate ions in the saliva, which can help to remineralize damaged enamel. N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide has also been shown to increase the hardness and resistance of the enamel to acid attack. In addition, N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide has been shown to inhibit the formation of biofilms by oral bacteria, which can help to prevent dental caries and other oral infections.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide in lab experiments include its ability to mimic the natural environment of the teeth and oral tissues, its ease of use, and its low cost. However, there are also some limitations to using N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide in lab experiments. These include the need for specialized equipment and expertise to prepare and administer the peptide, the potential for variability in the results due to differences in the composition of the saliva and oral microbiome, and the potential for interference from other compounds present in the saliva.
Orientations Futures
There are many potential future directions for research on N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide. Some of these include investigating the use of N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide in the prevention and treatment of dental erosion, exploring the potential for N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide to be used in combination with other dental treatments, such as fluoride, and investigating the effects of N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide on the oral microbiome. Other potential areas of research include investigating the use of N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide in the prevention and treatment of periodontal disease and exploring the potential for N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide to be used as a diagnostic tool for dental caries and other oral diseases.
Conclusion
N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide is a synthetic peptide with potential applications in the field of dentistry. It has been extensively studied for its beneficial effects on dental health, including remineralization of tooth enamel, prevention of dental caries, and reduction of tooth sensitivity. N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide has a range of biochemical and physiological effects on the teeth and oral tissues, and has been shown to inhibit the growth of bacteria in the mouth. While there are some limitations to using N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide in lab experiments, there are also many potential future directions for research on this peptide.
Méthodes De Synthèse
N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide is synthesized by combining casein phosphopeptide and amorphous calcium phosphate in a specific ratio. The synthesis method involves the use of a controlled precipitation technique, where the two peptides are mixed in a solution and allowed to precipitate. The resulting product is then purified and dried to obtain N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide in a powder form.
Applications De Recherche Scientifique
N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide has been extensively studied for its potential applications in the field of dentistry. It has been shown to have a range of beneficial effects on dental health, including remineralization of tooth enamel, prevention of dental caries, and reduction of tooth sensitivity. N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide has also been investigated for its potential use in the treatment of dental erosion, orthodontic treatment, and periodontal disease.
Propriétés
IUPAC Name |
N-[3-[(4-chlorophenyl)carbamoylamino]-2-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-3-16(22)20-14-5-4-6-15(11(14)2)21-17(23)19-13-9-7-12(18)8-10-13/h4-10H,3H2,1-2H3,(H,20,22)(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYFKDBFRXYSBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B6062844.png)
![ethyl 4-{N-[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B6062846.png)


![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6062874.png)
![N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6062884.png)
![[1-(2-naphthylmethyl)-2-piperidinyl]methanol](/img/structure/B6062892.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}butanamide](/img/structure/B6062900.png)
![N-{[1-(2-chloro-4-hydroxy-5-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6062908.png)
![N-(2-hydroxyethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6062913.png)
![(4-phenoxyphenyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6062923.png)
![2,4-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B6062930.png)
![1-[2-methoxy-6-({[2-(3-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6062952.png)
![2-{[(2-pyrimidinylthio)acetyl]amino}benzamide](/img/structure/B6062953.png)